molecular formula C17H22O4 B2735025 3-Acetyl-13-deoxyphomenone CAS No. 194241-10-6

3-Acetyl-13-deoxyphomenone

Cat. No.: B2735025
CAS No.: 194241-10-6
M. Wt: 290.359
InChI Key: CAABNZJDJAYFFQ-CRJBSTRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-13-deoxyphomenone is a useful organic compound for research related to life sciences . It is a bioactive natural product . The molecular formula is C17H22O4 . The average mass is 290.354 Da and the monoisotopic mass is 290.151794 Da .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it was produced by the marine fungus Penicillium sp. BL27-2, which was isolated from sea mud in the Bering Sea .


Molecular Structure Analysis

The molecular structure of this compound is complex, with 5 of 5 defined stereocentres . The compound’s structure and properties can be further explored using various spectra, which are available from certain databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, the compound has been identified as having significant biological activity. For example, it has been found to prevent the pathological effects of viral infection in a Zika virus (ZIKV) infection model .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H22O4, an average mass of 290.354 Da, and a monoisotopic mass of 290.151794 Da . Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Biochemical Studies and Analysis

  • Fungicidal Metabolite Study : 3-Acetyl-13-deoxyphomenone has been identified in the study of fungistatic sesquiterpenes produced by the fungal hyperparasite Dicyma pulvinata. This compound is part of a toxin synthesis process, potentially contributing to early phases of hyperparasitism in fungi (Tirilly, Lambert, & Thouvenot, 1991).

Chemical Synthesis and Derivative Analysis

  • Synthesis and Analysis in Mycotoxins : Studies on the synthesis of isotopologues of acetylated derivatives of deoxynivalenol, including compounds related to this compound, have been conducted. These syntheses are important for developing internal standards in stable isotope dilution assays, crucial in analytical chemistry (Asam & Rychlik, 2012).

Molecular and Structural Analysis

  • Spectroscopic and Molecular Docking Studies : Research on related compounds, including 3-acetyl derivatives, has included comprehensive spectroscopic (X-ray, NMR, FTIR, UV–Vis), quantum chemical, and molecular docking investigations. These studies provide insights into the electronic structure and potential biological interactions of these compounds, which could be applicable to this compound as well (Milanović et al., 2021).

Biomedical Research and Drug Discovery

  • Eremophilane Sesquiterpenes Analysis : this compound was identified in a study analyzing eremophilane sesquiterpenes from marine fungus, indicating its potential biomedical relevance. The research explored the cytotoxic activity of these compounds, providing a foundation for future pharmacological investigations (Huang et al., 2008).

Future Directions

The future directions for research on 3-Acetyl-13-deoxyphomenone could involve further exploration of its biological activity. For instance, its ability to prevent the pathological effects of viral infection suggests potential applications in antiviral research . Additionally, its production by marine fungi suggests potential avenues for research in marine biotechnology .

Properties

IUPAC Name

[(1aR,6R,7R,7aR,7bR)-7,7a-dimethyl-2-oxo-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-9(2)17-14(19)8-12-6-7-13(20-11(4)18)10(3)16(12,5)15(17)21-17/h8,10,13,15H,1,6-7H2,2-5H3/t10-,13+,15+,16+,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABNZJDJAYFFQ-CRJBSTRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.